molecular formula C18H15N3O4S B2801393 N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide CAS No. 303793-12-6

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2801393
CAS No.: 303793-12-6
M. Wt: 369.4
InChI Key: SCRPQNPEGLBCOZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a synthetic compound based on the thiazole carboxamide scaffold, a structure of significant interest in medicinal chemistry and biochemical research . While specific biological data for this exact compound is limited, its core structure is closely related to derivatives that are actively investigated as potential cyclooxygenase (COX) enzyme inhibitors . COX enzymes are key mediators of inflammation, and research into novel inhibitors is a prominent field for developing new therapeutic agents . Thiazole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in preclinical research, including anti-inflammatory, antibacterial, and anticancer effects, making them valuable scaffolds for developing new bioactive molecules . The presence of both methoxyphenyl and nitrophenyl substituents in this compound suggests potential for unique electronic and steric properties, which can be exploited in structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers as a reference standard, a building block for the synthesis of novel compounds, or for in vitro screening in proprietary bioassays. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-11-19-16(12-6-8-14(9-7-12)21(23)24)17(26-11)18(22)20-13-4-3-5-15(10-13)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPQNPEGLBCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring fused with aromatic substituents, specifically a methoxyphenyl group and a nitrophenyl group. Its molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of approximately 369.4 g/mol. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells, which are critical mechanisms for anticancer activity. For instance, compounds similar to this thiazole derivative have demonstrated IC50 values as low as 1.14 μg/mL against MCF-7 breast cancer cells .

A detailed table summarizing the anticancer activity of related thiazole derivatives is presented below:

Compound NameStructureIC50 (μg/mL)Mechanism of Action
This compoundStructureTBDInhibits tubulin polymerization
Thiazole derivative AStructure1.14Induces apoptosis
Thiazole derivative BStructure2.41Induces apoptosis

Antimicrobial Activity

In addition to its anticancer effects, thiazole derivatives have been noted for their antimicrobial properties. The unique combination of functional groups within this compound may enhance its effectiveness against various microbial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly influence their biological activity. For example:

  • The presence of electron-donating groups (like methoxy) at specific positions enhances anticancer activity.
  • The introduction of nitro groups can increase the compound's ability to interact with biological targets.

Research has shown that modifications to the phenyl rings and the thiazole core can lead to compounds with improved efficacy and selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis : Efficient synthetic routes involving multi-step reactions have been developed to produce high yields of this compound. These methods often utilize environmentally friendly conditions and recyclable catalysts .
  • In Vitro Studies : In vitro assays demonstrate that this compound can significantly reduce cell viability in various cancer cell lines while showing minimal toxicity to normal cells at similar concentrations .
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action .

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer potential of thiazole derivatives, including N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide. The compound has been investigated for its effects on various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values reported were in the range of 10–30 µM, indicating potent activity .
  • Structure-Activity Relationship (SAR) :
    • The presence of the methoxy group on the phenyl ring enhances the compound's efficacy. SAR studies suggest that modifications to the thiazole ring can significantly alter biological activity, making it a promising scaffold for further development .

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

  • Anti-inflammatory Properties : Some thiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although more research is needed to confirm these findings.

Chemical Reactions Analysis

Carboxamide Group Reactivity

  • Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carboxamide may hydrolyze to the corresponding carboxylic acid.
    • Conditions : Reflux in 6M HCl or 10% NaOH at 80–100°C.
  • Nucleophilic Substitution : The amide nitrogen can react with alkyl/aryl halides to form secondary or tertiary amides .

Nitro Group Reduction

  • The 4-nitrophenyl group can undergo catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield a 4-aminophenyl derivative.
    • Example : Ar NO2H2/Pd CAr NH2(Ar aryl)\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ar NH}_2\quad (\text{Ar aryl})
    • Applications : Reduced forms may exhibit altered biological activity (e.g., enhanced solubility) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiazole ring and nitrophenyl group direct EAS to specific positions:

  • Nitration/Sulfonation : Occurs preferentially on the electron-rich methoxyphenyl ring.
  • Halogenation : Bromination or chlorination at the thiazole’s 5-position (activated by the carboxamide) .

Cross-Coupling Reactions

The thiazole core may participate in:

  • Suzuki-Miyaura Coupling : Requires a halogen substituent (not present in the parent compound but feasible in derivatives) .
  • Buchwald-Hartwig Amination : For installing amino groups via palladium catalysis .

Biological Activity Modulation

  • Methoxy Group Demethylation : Under strong acids (HBr/AcOH), the methoxy group converts to a hydroxyl group, altering pharmacokinetics .
  • Thiazole Ring Modifications : Oxidation of the sulfur atom or alkylation at nitrogen alters bioactivity (e.g., COX inhibition) .

Reaction Data Table

Reaction Type Conditions Products Key References
Amide Coupling HATU, DIPEA, DMF, rtCarboxamide derivative
Nitro Reduction H₂ (1 atm), Pd-C, EtOH, 25°C, 6 h4-Aminophenyl analog
Hydrolysis 6M HCl, reflux, 12 h2-Methyl-4-(4-nitrophenyl)thiazole-5-carboxylic acid
Electrophilic Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C → rt5-Bromo-thiazole derivative

Mechanistic Insights

  • Carboxamide Formation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acid chloride, followed by nucleophilic attack by 3-methoxyaniline (Figure 1) .
  • Nitro Group Reduction : Follows a stepwise electron-transfer mechanism, forming nitroso and hydroxylamine intermediates before the amine.

Stability and Degradation

  • Photodegradation : The nitro group may undergo photolytic cleavage under UV light, forming nitroso derivatives .
  • Oxidative Stability : The thiazole ring resists oxidation under mild conditions but degrades in strong oxidizing agents (e.g., KMnO₄) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Compound 1 : N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
  • Structure : Features a nitrothiophene carboxamide linked to a thiazole ring substituted with a 3-methoxy-4-trifluoromethylphenyl group.
  • Key Data :
    • Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂
    • Purity: 42% (HPLC)
    • Activity : Narrow-spectrum antibacterial activity, likely targeting bacterial membrane integrity .
Compound 2 : N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
  • Structure : Similar to Compound 1 but with a 3,5-difluorophenyl substituent.
  • Key Data :
    • Molecular Formula: C₁₄H₇F₂N₃O₃S₂
    • Purity: 99.05% (HPLC)
    • Activity : Enhanced antibacterial potency compared to Compound 1, attributed to improved solubility and electron-withdrawing fluorine substituents .
Compound 3 : N-(3-Methoxyphenyl)-2-Methyl-4-(4-Nitrophenyl)-1,3-Thiazole-5-Carboxamide (Target Compound)
  • Structural Distinctions :
    • Replaces the nitrothiophene moiety with a nitrobenzene group at position 3.
    • Retains the 3-methoxyphenyl carboxamide but lacks fluorinated substituents.
  • The 3-methoxy group may enhance metabolic stability compared to non-substituted phenyl analogs .

Thiadiazole Derivatives with Overlapping Pharmacophores

Compound 4 : 5-(4-Nitrophenyl)Amino-1,3,4-Thiadiazole-2(3H)-Thione
  • Structure: A thiadiazole core with a 4-nitrophenylamino group and a thione moiety.
  • Key Data :
    • Synthesized via ring closure of thiosemicarbazide with carbon disulfide .
    • Activity : Moderate antimicrobial activity against E. coli and C. albicans (MIC = 32–64 µg/mL) .
Compound 5 : 2-(4-Methyl-2-Phenylthiazole-5-Carbonyl)-N-Phenylhydrazinecarbothioamide
  • Structure : Combines a thiazole-carboxamide with a hydrazinecarbothioamide side chain.
  • Key Data: IC₅₀ = 1.61–1.98 µg/mL against HepG-2 hepatocellular carcinoma cells . SAR: The thioamide group enhances anticancer activity by chelating metal ions in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide, and how can its purity be confirmed?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thioamides with α-haloketones to form the thiazole core, followed by coupling reactions to introduce the 3-methoxyphenyl and 4-nitrophenyl groups. Key steps include:

  • Thiazole ring formation : Use of reagents like Lawesson’s reagent or thiourea derivatives under reflux conditions.
  • Carboxamide linkage : Activation of the carboxylic acid group (e.g., via HOBt/EDC coupling) for reaction with 3-methoxy-aniline.
  • Purity confirmation : Employ NMR (¹H/¹³C) to verify substituent positions, IR for functional groups (e.g., C=O at ~1650 cm⁻¹), and HPLC for purity (>95%). Melting point analysis can further validate crystallinity .

Q. Which crystallographic tools are recommended for resolving the compound’s 3D structure?

  • Methodological Answer : X-ray diffraction (XRD) paired with the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is standard. For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze bond lengths, angles, and intermolecular interactions. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Core modifications : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity and target binding.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with kinases or enzymes. For example, the nitro group may form hydrogen bonds with catalytic lysine residues in kinase domains.
  • In vitro validation : Test derivatives in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and compare IC₃₀ values. SAR trends from related thiazoles suggest that methoxy groups improve solubility but may reduce membrane permeability .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-response profiling : Use a 10-point dilution series (1 nM–100 µM) to assess potency (e.g., MTT assay) in paired sensitive/resistant cell lines (e.g., A549 vs. HEK293).
  • Mechanistic deconvolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways. For example, nitro-reductase expression in certain cells may metabolize the compound, altering efficacy .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or MOE to model binding to CYP3A4/2D6 active sites. Prioritize poses where the thiazole ring aligns with heme iron for potential oxidation.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • In vitro validation : Conduct CYP inhibition assays with human liver microsomes and LC-MS-based metabolite profiling .

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